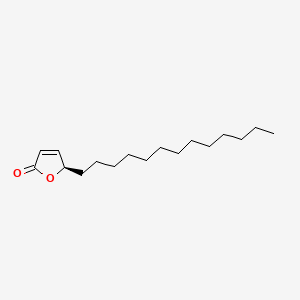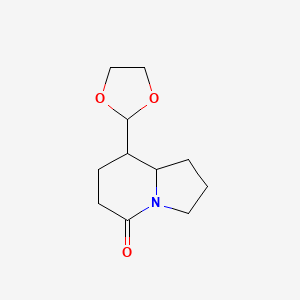![molecular formula C10H8ClN3O B12909280 1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one CAS No. 61698-28-0](/img/structure/B12909280.png)
1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone is a chemical compound with the molecular formula C10H8ClN3O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, and is substituted with a chlorophenyl group
Vorbereitungsmethoden
The synthesis of 1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-1H-1,2,4-triazole: Similar structure but lacks the ethanone group.
1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methanol: Contains a hydroxyl group instead of the ethanone group.
1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)acetic acid: Contains a carboxylic acid group instead of the ethanone group. The uniqueness of 1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of 1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Eigenschaften
CAS-Nummer |
61698-28-0 |
|---|---|
Molekularformel |
C10H8ClN3O |
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
1-[1-(4-chlorophenyl)-1,2,4-triazol-3-yl]ethanone |
InChI |
InChI=1S/C10H8ClN3O/c1-7(15)10-12-6-14(13-10)9-4-2-8(11)3-5-9/h2-6H,1H3 |
InChI-Schlüssel |
MLPDLTJMPVDIEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NN(C=N1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)



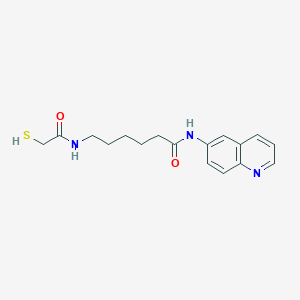
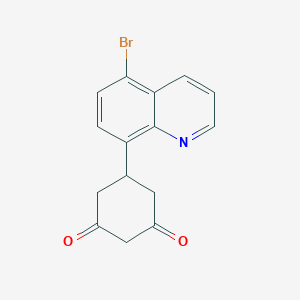


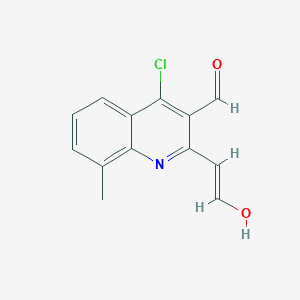

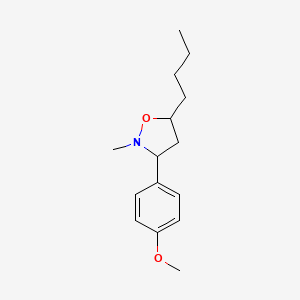
![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)
